(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate

Catalog No.
S724573
CAS No.
82911-71-5
M.F
C21H15N3O3
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-...

CAS Number

82911-71-5

Product Name

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate

IUPAC Name

benzotriazol-1-yl 9H-fluoren-9-ylmethyl carbonate

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H15N3O3/c25-21(27-24-20-12-6-5-11-19(20)22-23-24)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2

InChI Key

KNSPZTVPSAKHBN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4

Hydrogel Formation

Peptide Synthesis

    Scientific Field: Biochemistry

    Summary of the Application: Fmoc-OBt is a top-notch, research-grade product prevalently utilized in peptide synthesis.

Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis

Development of New Drugs

    Scientific Field: Pharmacology

    Summary of the Application: Fmoc-OBt is used in the development of new drugs.

pH-Controlled Ambidextrous Gelation

Green Chemical Peptide Synthesis

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate is a synthetic organic compound characterized by its unique structural framework, which includes a fluorenyl group and a benzo[d][1,2,3]triazole moiety. The fluorenyl group contributes to the compound's stability and potential for various interactions, while the benzo[d][1,2,3]triazole unit is known for its biological activity. This compound's carbonate functional group enhances its reactivity and solubility in organic solvents.

The chemical reactivity of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate can be attributed to several key reactions:

  • Nucleophilic Substitution: The carbonate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.
  • Decomposition: Under certain conditions, the carbonate linkage may decompose, releasing carbon dioxide and yielding other reactive intermediates.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, forming more complex structures.

These reactions are crucial for its potential applications in medicinal chemistry and materials science.

The biological activity of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate has been explored in various studies. Compounds containing benzo[d][1,2,3]triazole are known for their diverse pharmacological properties:

  • Antimicrobial Activity: Many derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties: Some studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

These activities suggest that (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate could serve as a lead compound for further drug development.

The synthesis of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate typically involves several steps:

  • Formation of Benzo[d][1,2,3]triazole: The initial step often includes the cyclization of appropriate precursors to form the triazole ring.
  • Carbonate Formation: The introduction of the carbonate group can be achieved through reaction with carbonic acid derivatives or via phosgene-mediated processes.
  • Coupling Reaction: Finally, the fluorenyl group is introduced through coupling reactions involving suitable coupling agents or catalysts.

These methods highlight the versatility and complexity involved in synthesizing this compound.

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infections or cancer.
  • Material Science: The compound's unique structure may be utilized in creating novel materials with specific properties.
  • Chemical Probes: It can serve as a chemical probe in biochemical research to study enzyme interactions or cellular pathways.

Interaction studies of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate with biological targets are essential for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assays: Determining how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Evaluating its effects on cell viability and function in vitro.
  • Molecular Docking Studies: Computational approaches to predict how the compound interacts at a molecular level with target proteins.

Such studies provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate. Here’s a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4-Aminoquinoline4-AminoquinolineKnown for antimalarial properties; interacts with heme groups.
Benzothiazole DerivativesBenzothiazoleExhibits broad-spectrum antimicrobial activity; diverse modifications possible.
Triazole-based AntifungalsTriazoleHighly effective against fungal infections; mechanism involves inhibiting ergosterol synthesis.

Each of these compounds possesses distinct biological activities and applications but shares common structural elements that may influence their interaction profiles and pharmacological effects.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

9-Fluorenylmethyl 1-benzotriazolyl carbonate

Dates

Modify: 2023-08-15

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